(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate
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Overview
Description
(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are known for their distinctive fused ring systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate typically involves multiple steps, starting with the formation of the spirocyclic core. Key steps may include:
Formation of the triazaspiro skeleton through cyclization reactions.
Introduction of the isopropyl group at the appropriate position.
Esterification to introduce the tert-butyl carbamate group.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring purity and consistency. This may include the use of reactors and purification systems to achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a catalyst.
Substitution reactions could employ nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity and potential as a therapeutic agent.
Medicine: Explored for its pharmacological properties and possible use in drug development.
Industry: Utilized in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Other spiro compounds: Similar in structure but differing in functional groups and substituents.
Related carbamates: Share the carbamate functional group but have different core structures.
Uniqueness: (Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate stands out due to its specific combination of the spirocyclic core and the tert-butyl carbamate group, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(4-oxo-3-propan-2-yl-1,3,9-triazaspiro[4.5]dec-1-en-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c1-10(2)19-11(20)15(7-6-8-16-9-15)18-12(19)17-13(21)22-14(3,4)5/h10,16H,6-9H2,1-5H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUSRPAAJLOXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2(CCCNC2)N=C1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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